molecular formula C22H22N2O2 B10870235 3-(4,5-Diphenyl-1,3-oxazol-2-yl)-1-pyrrolidin-1-ylpropan-1-one

3-(4,5-Diphenyl-1,3-oxazol-2-yl)-1-pyrrolidin-1-ylpropan-1-one

Cat. No.: B10870235
M. Wt: 346.4 g/mol
InChI Key: PZOQPILRTHLFLZ-UHFFFAOYSA-N
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Description

3-(4,5-Diphenyl-1,3-oxazol-2-yl)-1-pyrrolidin-1-ylpropan-1-one is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes an oxazole ring and a pyrrolidine moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Diphenyl-1,3-oxazol-2-yl)-1-pyrrolidin-1-ylpropan-1-one typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving a suitable precursor such as 2-aminophenol and a carboxylic acid derivative.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the oxazole intermediate.

    Final Coupling: The final step involves coupling the oxazole-pyrrolidine intermediate with a propanone derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Diphenyl-1,3-oxazol-2-yl)-1-pyrrolidin-1-ylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4,5-Diphenyl-1,3-oxazol-2-yl)-1-pyrrolidin-1-ylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, such as amine oxidase copper containing 3 and transient receptor potential ankyrin 1 (TRPA1) receptors . These interactions lead to modulation of biochemical pathways involved in pain and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,5-Diphenyl-1,3-oxazol-2-yl)-1-pyrrolidin-1-ylpropan-1-one is unique due to its combined oxazole and pyrrolidine structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

3-(4,5-diphenyl-1,3-oxazol-2-yl)-1-pyrrolidin-1-ylpropan-1-one

InChI

InChI=1S/C22H22N2O2/c25-20(24-15-7-8-16-24)14-13-19-23-21(17-9-3-1-4-10-17)22(26-19)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2

InChI Key

PZOQPILRTHLFLZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CCC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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